2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine
Description
Properties
IUPAC Name |
2-chloro-3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-9-5-6-13(10(2)7-9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQJJRAWHLNBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 2-chloro-4,6-dimethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Bromophenyl 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl sulfone (CAS 478262-71-4)
- Structural Differences : This compound features dual sulfonyl groups (at positions 2 and 3) and a bromophenyl substituent, unlike the target compound’s single sulfonyl group and 2,4-dimethylphenyl substituent .
- Physicochemical Properties : The additional sulfonyl group increases molar mass (500.81 g/mol vs. ~313.81 g/mol for the target) and polarity, likely enhancing solubility in polar solvents .
Sulfonamide-Based Agrochemicals
Sulfentrazone (CAS 122836-35-5) and Diflufenican (CAS 83164-33-4)
- Structural Contrasts: Sulfentrazone incorporates a triazolyl group and dichlorophenyl moiety, while Diflufenican has a trifluoromethylphenoxy chain. Both lack the pyridine core but share sulfonamide/sulfonyl functional groups with the target compound .
- Biological Activity: Sulfentrazone and Diflufenican act as herbicides, leveraging sulfonamide reactivity to inhibit plant enzymes. The target compound’s chloro and methyl substituents may limit herbicidal activity but enhance selectivity for non-agrochemical applications (e.g., sensors) .
Phosphinine Heterocycles
2-(2’-Pyridyl)-4,6-diphenylphosphinine
- Structural Differences : This phosphinine derivative replaces the pyridine’s nitrogen with phosphorus, creating a π-deficient aromatic system. The target compound’s sulfonyl group introduces electron-withdrawing effects absent in phosphinines .
- Coordination Chemistry: Phosphinines form stable complexes with RhIII and IrIII due to lone-pair donation from phosphorus. The target compound’s sulfonyl group may hinder metal coordination, directing its utility toward organic rather than organometallic applications .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on inferred molecular formula.
Research Findings and Implications
- Chemosensor Potential: Hydrazones with sulfonyl groups () exhibit fluorescence quenching and ion sensing, suggesting the target compound could be tailored for detecting metal ions or anions .
- Agrochemical Contrasts: Unlike sulfentrazone, the target’s pyridine core and methyl groups may reduce phytotoxicity, aligning it with non-agrochemical uses .
- Coordination Limitations : Compared to phosphinines, the target’s sulfonyl group likely diminishes metal-binding capacity, directing research toward organic electronic or sensory materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
